
(R)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is a chiral amine compound that features a tert-butyldimethylsilanyloxy group and a phenylethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride typically involves the protection of the hydroxyl group of ®-1-phenylethylamine with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or other functionalized derivatives.
Applications De Recherche Scientifique
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilanyloxy group can influence the compound’s binding affinity and selectivity, while the phenylethylamine backbone can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethanol
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylpropylamine
Uniqueness
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the tert-butyldimethylsilanyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C14H26ClNOSi |
|---|---|
Poids moléculaire |
287.90 g/mol |
Nom IUPAC |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12;/h6-10,13H,11,15H2,1-5H3;1H/t13-;/m0./s1 |
Clé InChI |
CFSYLRNFAXMETN-ZOWNYOTGSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


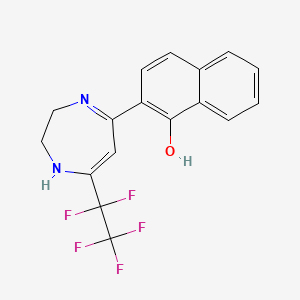
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
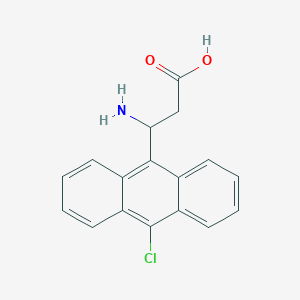
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
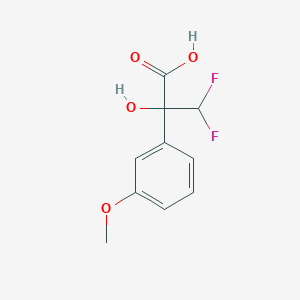
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
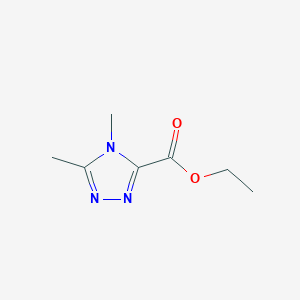
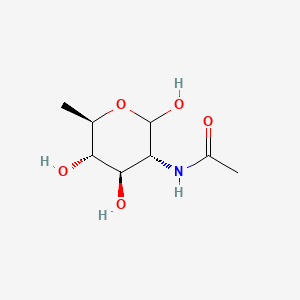

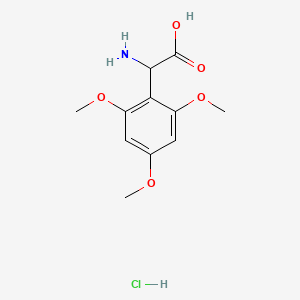

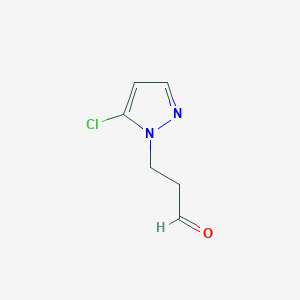
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
